

# Commercial Sources and Technical Guide for High-Purity NH<sub>2</sub>-PEG8-OH

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## Compound of Interest

Compound Name: NH<sub>2</sub>-PEG8-OH

Cat. No.: B1665985

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For researchers, scientists, and drug development professionals, sourcing high-purity reagents is critical for reproducible and reliable results. This guide provides an in-depth overview of commercial sources for high-purity **NH<sub>2</sub>-PEG8-OH**, a heterobifunctional linker, and a detailed protocol for its application in bioconjugation.

## Commercial Availability of High-Purity NH<sub>2</sub>-PEG8-OH

**NH<sub>2</sub>-PEG8-OH**, also known as Amino-PEG8-alcohol, is a monodisperse polyethylene glycol (PEG) linker containing a primary amine (-NH<sub>2</sub>) and a hydroxyl (-OH) group at its termini. The eight PEG units provide a hydrophilic and flexible spacer, which is advantageous in various bioconjugation applications for improving the solubility and pharmacokinetic properties of molecules. Several reputable suppliers offer this compound in high purity, typically ≥95% or greater. Below is a summary of key commercial sources and their product specifications.

Supplier	Product Name	CAS Number	Molecular Weight ( g/mol )	Purity
BroadPharm	Amino-PEG8-alcohol	352439-37-3	369.45	≥98%
JenKem Technology	Hydroxyl PEG8 Amine	Not explicitly listed, but refers to the class of compounds	369.5	≥95%
Biopharma PEG	NH2-PEG8-OH	352439-37-3	369.5	≥95%
MedKoo Biosciences	Amino-PEG8-alcohol	352439-37-3	369.46	>95%
AxisPharm	Amino-PEG8-alcohol	352439-37-3	369.45	≥95%
MedchemExpress	NH2-PEG8-OH	Not explicitly listed	Not explicitly listed	High purity for PROTAC synthesis

## Application in Bioconjugation: A Detailed Experimental Protocol

A primary application of **NH2-PEG8-OH** is the covalent linkage of molecules to proteins or other biomolecules. The terminal amine group can be readily conjugated to carboxyl groups (e.g., on aspartic acid, glutamic acid residues, or the C-terminus of a protein) using carbodiimide chemistry. The following protocol details a common method for this conjugation.

### Principle of the Reaction

The conjugation is typically achieved using a two-step reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). First, EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS, forming a more stable amine-reactive

NHS ester. The primary amine of **NH2-PEG8-OH** then reacts with the NHS ester to form a stable amide bond.[\[1\]](#)

## Materials and Reagents

- Protein with accessible carboxyl groups
- High-purity **NH2-PEG8-OH**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M glycine
- Desalting columns or dialysis equipment for purification

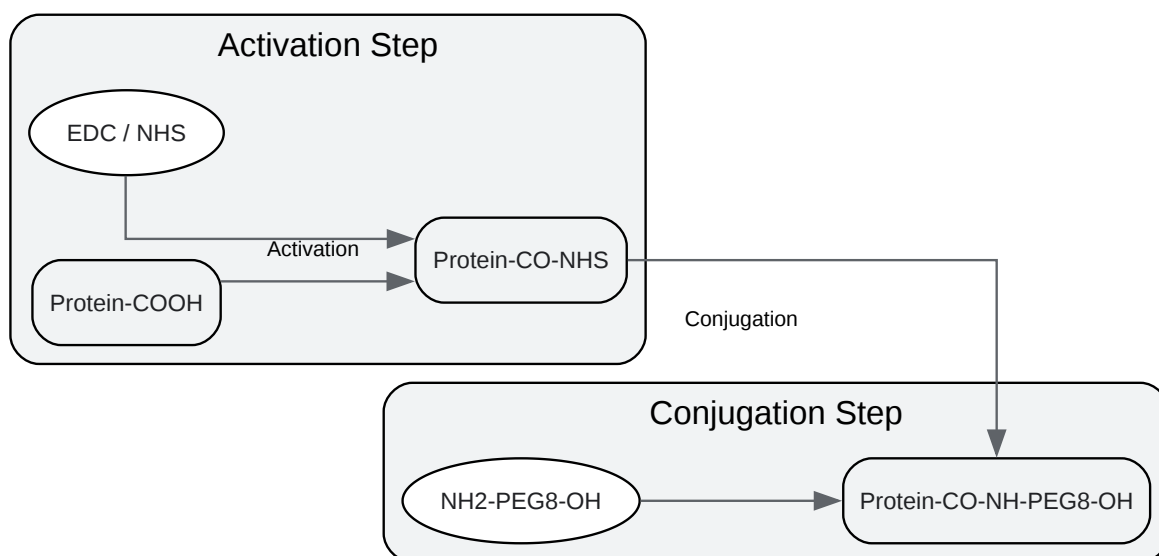
## Experimental Procedure

- Protein Preparation:
  - Dissolve the protein in an amine-free buffer, such as PBS, at a concentration of 1-10 mg/mL.[\[1\]](#)
  - If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer. This can be accomplished by dialysis or using a desalting column.[\[1\]](#)
- Activation of Protein Carboxyl Groups:
  - Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
  - Add a 50 to 100-fold molar excess of EDC to the protein solution.

- Immediately add a 50 to 100-fold molar excess of NHS (or Sulfo-NHS) to the protein solution.[\[2\]](#)
- Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[\[2\]](#)
- Conjugation Reaction:
  - Dissolve the **NH2-PEG8-OH** in Coupling Buffer.
  - Add a 20 to 50-fold molar excess of the **NH2-PEG8-OH** solution to the activated protein mixture.[\[2\]](#)
  - Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.[\[2\]](#)
  - Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[\[2\]](#)
- Quenching the Reaction:
  - To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 20-50 mM.[\[2\]](#)
  - Incubate for 15-30 minutes at room temperature.[\[2\]](#)
- Purification of the Conjugate:
  - Remove excess reagents (unreacted PEG linker, EDC, NHS, and quenching agent) by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[\[2\]](#)
- Characterization of the Conjugate:
  - SDS-PAGE Analysis: The PEGylated protein will show an upward shift in apparent molecular weight on an SDS-PAGE gel compared to the unmodified protein. The band may also appear broader due to heterogeneity in the number of attached PEG chains.[\[2\]](#)
  - Mass Spectrometry (e.g., LC-MS): This can be used to confirm the covalent attachment and determine the degree of PEGylation (the number of PEG chains per protein molecule).[\[2\]](#)

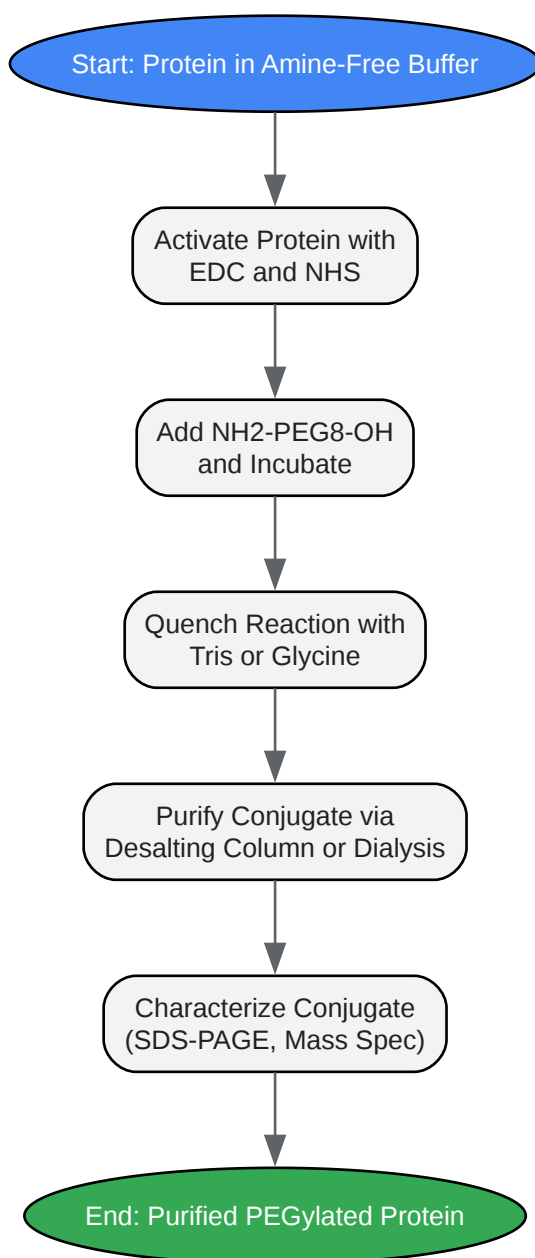
## Visualizing the Workflow

The following diagrams illustrate the key chemical reaction and the experimental workflow for the bioconjugation process.



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Caption: Chemical reaction for EDC/NHS-mediated conjugation of **NH2-PEG8-OH** to a protein.



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Caption: Experimental workflow for protein conjugation with **NH<sub>2</sub>-PEG8-OH**.

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## References

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